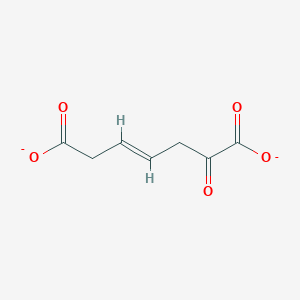
2-Oxohept-4-ene-1,7-dioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxohept-4-ene-1,7-dioate is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of 2-oxohept-4-ene-1,7-dioic acid; major species at pH 7.3. It is a conjugate base of a 2-oxohept-4-ene-1,7-dioic acid. It is a tautomer of a 2-hydroxyhepta-2,4-dienedioate.
Aplicaciones Científicas De Investigación
Enzymatic Function and Pathways
- 2-Oxohept-4-ene-1,7-dioate hydratase from Escherichia coli C plays a vital role in converting 2-oxo-hept-4-ene-1,7-dioate to 2-oxo-4-hydroxy-hepta-1,7-dioate, a critical step in the homoprotocatechuate meta-fission pathway. This pathway is essential for the organism to utilize aromatic amino acids as carbon and energy sources. The enzyme uses magnesium as a cofactor and shows distinct kinetic and stereochemical behaviors in the hydration reaction (Burks, Johnson, & Whitman, 1998).
- In another study, enzymes involved in the 4-hydroxyphenylacetate catabolic pathway of Escherichia coli were identified and purified, showing that 5-carboxymethyl-2-oxo-hex-3-ene-1,5-dioate undergoes isomerisation and decarboxylation processes, highlighting the compound's role in microbial metabolic pathways (Garrido-Peritierra & Cooper, 2005).
Applications in Organic Synthesis
- The compound has been utilized in the asymmetric synthesis of long-chain polypropionate fragments and analogs. This application is significant in the context of creating optically active polycyclic systems (Marchionni, Vogel, & Roversi, 1996).
- An organocatalytic double Michael reaction of 7-oxohept-2-enoate and nitrostyrene has been demonstrated, leading to highly functionalized cyclohexane carboesters. These compounds are intermediates in synthesizing complex organic molecules like α- and β-lycorane (Hong, Nimje, Wu, & Sadani, 2008).
Mechanistic Insights in Biochemical Reactions
- The contribution of the substrate’s carboxylate group in the mechanism of 4-oxalocrotonate tautomerase was studied, providing insights into the enzyme's catalytic process and substrate interactions. This has broader implications for understanding enzyme mechanisms and designing enzyme inhibitors or mimics (Lian et al., 1998).
Studies on Related Compounds and Reactions
- Research on related compounds, such as reactions of dialkyl 4-bromo-2,2-dimethyl-3-oxohexane-1,6-dioates with zinc and aromatic aldehydes, expands the understanding of the chemical properties and reactivity of compounds in the same family (Shchepin et al., 2007).
Temperature Dependent Reactions
- A study on temperature-dependent stereochemistry in enantioselective conjugate amine additions sheds light on the dynamic nature of chemical reactions involving related compounds, which can be critical for designing temperature-sensitive synthesis processes (Sibi, Gorikunti, & Liu, 2002).
Propiedades
Fórmula molecular |
C7H6O5-2 |
|---|---|
Peso molecular |
170.12 g/mol |
Nombre IUPAC |
(E)-6-oxohept-3-enedioate |
InChI |
InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/p-2/b2-1+ |
Clave InChI |
ICGKEQXHPZUYSF-OWOJBTEDSA-L |
SMILES isomérico |
C(/C=C/CC(=O)[O-])C(=O)C(=O)[O-] |
SMILES canónico |
C(C=CCC(=O)[O-])C(=O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



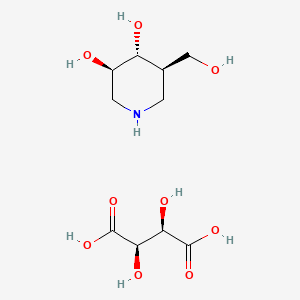
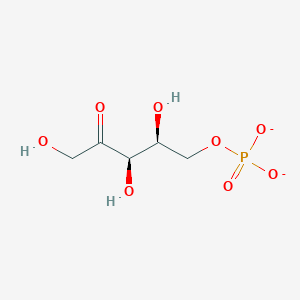
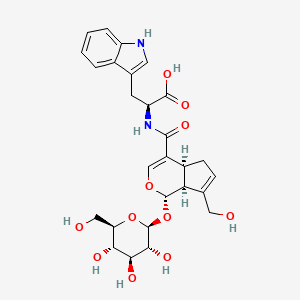
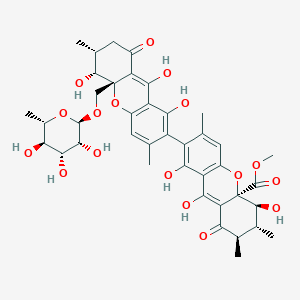
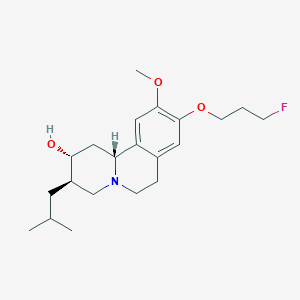
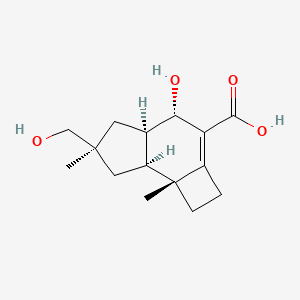


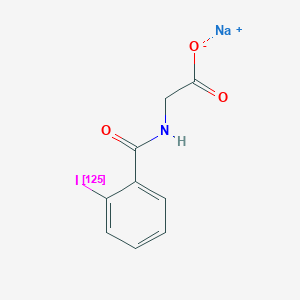

![sodium;3-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B1260960.png)
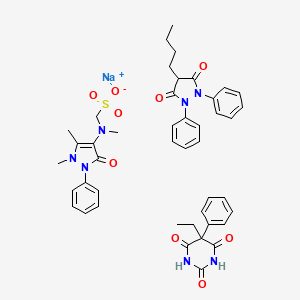
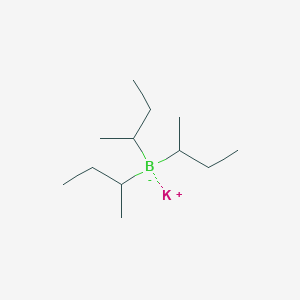
![methyl 8-[(2E)-2-[[5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260965.png)